Simulation of 2D nucleation and crystal growth
Faraday Symposia of the Chemical Society Pub Date: DOI: 10.1039/FS9771200059
Abstract
The kinetic Ising model of a crystal-fluid interface is investigated by the Monte Carlo method. The growth rate transient is calculated in the case of a perfect crystal, and good agreement with experimental data is obtained for the first time. The steady-state growth rates are compared with values calculated using nucleation theory. Large growth rates at high temperatures are related to the small step free energies. The effect of surface mobility is considered. The growth rates obtained for low-index faces of the simple cubic (s.c.) and face centred cubic (f.c.c.) lattice correlate well with the α-factors for these faces.
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